Ethyl 2-chlorothiazole-4-carboxylate
Description
Significance of Thiazole (B1198619) Scaffolds in Chemical and Biological Sciences
The thiazole ring is considered a "privileged scaffold" in drug design and discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. sciencecentral.in This structural motif is present in numerous natural products, most notably in Vitamin B1 (thiamine), which is essential for many cellular processes. nih.govsemanticscholar.org The versatility of the thiazole nucleus is also demonstrated by its presence in a wide array of synthetic compounds with significant therapeutic applications. eurekaselect.com
Thiazole derivatives are recognized for a broad spectrum of biological activities, which has driven extensive research into their potential as therapeutic agents. These activities are diverse and have been the subject of numerous studies in medicinal chemistry.
Table 1: Reported Biological Activities of Thiazole Derivatives
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various strains of bacteria and fungi. nih.govbiointerfaceresearch.com |
| Anticancer | Shows antiproliferative activity against various cancer cell lines. nih.govnih.govmdpi.comacs.org |
| Anti-inflammatory | Exhibits properties that can reduce inflammation. nih.gov |
| Antiviral | Active against certain viruses, including HIV. eurekaselect.comnih.gov |
| Anticonvulsant | Demonstrates potential in managing seizures. nih.gov |
| Antidiabetic | Some derivatives are involved in the development of antidiabetic drugs. sciencecentral.in |
| Antioxidant | Capable of neutralizing harmful free radicals in the body. nih.gov |
The chemical reactivity of the thiazole ring allows for modifications at various positions, enabling the synthesis of a large library of derivatives. globalresearchonline.netnih.gov This adaptability makes the thiazole scaffold a valuable building block for developing new molecules with enhanced potency and specific biological targets. globalresearchonline.net Researchers continually explore new synthetic pathways and reactions to create novel thiazole compounds for various scientific applications. ingentaconnect.com
Overview of Ethyl 2-chlorothiazole-4-carboxylate as a Key Research Compound
Within the extensive family of thiazole derivatives, this compound has emerged as a crucial compound in research and development. It is a versatile intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its structure, featuring a reactive chlorine atom at the 2-position and an ethyl ester group at the 4-position, makes it an ideal starting material for a variety of chemical transformations.
The primary utility of this compound lies in its role as a building block. chemimpex.com The chlorinated thiazole moiety is known to enhance the biological activity of resulting compounds, making it a valuable component in the design of new drugs and pesticides. chemimpex.com Researchers utilize its favorable reactivity to efficiently construct novel compounds with desired chemical and biological properties, thereby accelerating the discovery process in areas like medicinal chemistry and materials science. chemimpex.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 41731-52-6 chemimpex.comnih.gov |
| Molecular Formula | C6H6ClNO2S chemimpex.comnih.gov |
| Molecular Weight | 191.64 g/mol chemimpex.comnih.gov |
| Appearance | White needles chemimpex.com |
| Melting Point | 84-92 °C chemimpex.com |
This compound serves as a key intermediate in the synthesis of various agrochemicals, including fungicides and herbicides. chemimpex.com In medicinal chemistry, it is employed in the development of thiazole-based drugs that have shown potential in treating bacterial infections and certain types of cancer. chemimpex.com Furthermore, its applications extend to materials science for creating specialty polymers and coatings, and in analytical chemistry as a reference standard for identifying and quantifying thiazole derivatives. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILVNZWYCBUGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518291 | |
| Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-52-6 | |
| Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chlorothiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Ethyl 2-chlorothiazole-4-carboxylate
The construction of the this compound scaffold can be achieved through several established synthetic pathways. These methods often involve either the formation of the thiazole (B1198619) ring from acyclic precursors or the modification of a pre-existing thiazole core.
One of the common methods for introducing a chloro substituent at the C2-position of a thiazole ring is through a Sandmeyer-type reaction, starting from the corresponding 2-amino derivative. This transformation involves the diazotization of the amino group followed by a copper-catalyzed decomposition of the diazonium salt in the presence of a chloride source.
The synthesis begins with Ethyl 2-aminothiazole-4-carboxylate, a readily available starting material. The primary amino group is converted into a diazonium salt using a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, yielding this compound. This method is a standard and effective way to introduce halogens onto heteroaromatic systems. A related patent describes the diazotization and subsequent halogenation of a similar 2-aminothiazole (B372263) derivative as a key step in a synthetic route. google.com
An alternative strategy involves utilizing simpler, pre-existing 2-chloroazole structures as foundational elements. In this approach, a 2-chlorothiazole (B1198822) core, which may or may not have other substituents, is subjected to reactions that build the desired carboxylate functionality at the C4-position. For instance, a synthetic pathway to the anti-cancer drug dasatinib (B193332) involved using a 2-chlorothiazole derivative as a core intermediate, which underwent subsequent functionalization. semanticscholar.org This highlights the utility of 2-chloroazoles as versatile synthons in multi-step syntheses. The C-Cl bond is relatively stable, allowing for selective modifications at other positions of the ring before it is used in subsequent coupling reactions.
The Hantzsch thiazole synthesis and its variations represent the most fundamental method for constructing the thiazole ring itself. This approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile. ijper.org
To directly synthesize this compound, a variation of the Hantzsch synthesis can be employed. The reaction would typically involve the condensation of a derivative of thiophosgene (B130339) (or a similar C1 synthon that can provide a chloro-substituted carbon) with an appropriate three-carbon building block containing the ethyl carboxylate group, such as ethyl 2-amino-3-oxobutanoate. More commonly, the thiazole ring is first constructed with a different group at the C2-position (like an amino or hydroxyl group), which is then converted to the chloride. For example, reacting ethyl 2-chloroacetoacetate with thiourea (B124793) is a well-established method to produce ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating the core cyclocondensation principle. google.comresearchgate.net
| Synthetic Route | Starting Material | Key Reagents | Product |
| Diazotization | Ethyl 2-aminothiazole-4-carboxylate | 1. NaNO₂, HCl2. CuCl | This compound |
| Hantzsch Synthesis | Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate* |
*Intermediate product, requires subsequent conversion of the amino group to a chloro group.
Palladium-Catalyzed Coupling Reactions of this compound
The chlorine atom at the C2-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the thiazole core into more complex structures.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org this compound can act as the halide partner in this reaction, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C2-position.
The reaction typically proceeds through a well-established catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron reagent (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.netsemanticscholar.org This methodology has been applied to synthesize 2-arylthiazole derivatives, which are common motifs in medicinally active compounds. rsc.org
| Parameter | Description | Example Reagents/Conditions |
| Electrophile | This compound | - |
| Nucleophile | Arylboronic acid (e.g., Phenylboronic acid) | R-B(OH)₂ |
| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Phosphine-based ligand | Xantphos, dppf |
| Base | Carbonate or phosphate | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Aprotic polar or ethereal | Dioxane, Toluene, DMF |
Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.net In the context of this compound, the C-H bond at the C5-position is a potential site for such transformations.
Palladium-catalyzed direct arylation can couple the C5-H bond of the thiazole ring with an aryl halide. This reaction typically requires a palladium catalyst, a ligand (often a phosphine (B1218219) or N-heterocyclic carbene), and a base. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway or σ-bond metathesis. This approach allows for the synthesis of 2,5-disubstituted thiazole derivatives. Studies have demonstrated the feasibility of palladium-catalyzed direct C-H arylation on various thiazole and oxazole (B20620) systems, showcasing the versatility of this method for functionalizing heteroaromatic cores. researchgate.netrsc.org
Chemo-selective Buchwald-Hartwig Amination (BHA) Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has been successfully applied to this compound to introduce various amine functionalities at the C-2 position. The chemo-selectivity of this reaction is crucial, as it allows for the specific coupling of the amine to the C-2 position without interfering with the ester group at the C-4 position. rsc.org
The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an amine with the chlorinated thiazole. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com
A study by researchers reported the synthesis of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a potent inducer of Oct3/4 expression, through a Buchwald-Hartwig amination reaction. nih.gov This highlights the utility of this methodology in creating biologically active molecules. The general transformation can be seen as a cornerstone in modern organic synthesis for creating aryl amines. youtube.com
Table 1: Examples of Buchwald-Hartwig Amination with this compound
| Amine | Catalyst/Ligand | Product | Reference |
| 4-chloroaniline | Pd₂(dba)₃ / Xantphos | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | nih.gov |
Nucleophilic Substitution Reactions involving the Thiazole Ring
The electron-deficient nature of the thiazole ring, particularly at the C-2 position, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at this position is a good leaving group, facilitating the introduction of various nucleophiles.
Amines, such as piperidine (B6355638), can act as nucleophiles and displace the chlorine atom at the C-2 position of this compound. This reaction typically proceeds by an addition-elimination mechanism. researchgate.net The reaction of 2-chloro-N-arylacetamides with various reagents in the presence of piperidine has been shown to facilitate the synthesis of novel heterocyclic compounds. nih.gov While not directly on the specified substrate, this demonstrates the role of piperidine in facilitating reactions involving chloro-substituted heterocycles.
The general reaction involves the nucleophilic attack of the amine on the C-2 carbon, followed by the elimination of the chloride ion to yield the 2-amino-substituted thiazole derivative. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.
Derivatization Strategies for Structural Diversity
The versatile reactivity of this compound allows for a multitude of derivatization strategies to generate structurally diverse libraries of compounds for various applications.
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, it can be used to synthesize thiazolyl pyrazoles and other fused heterocyclic systems. nih.gov The reactivity of the chloro and ester groups can be sequentially or concertedly exploited to build new rings onto the thiazole core.
One approach involves the reaction of the C-2 chloro group with a binucleophile, leading to the formation of a new ring fused to the thiazole. Another strategy involves the modification of the C-4 ester group into a reactive handle, which can then participate in cyclization reactions.
The substituents on the thiazole ring of this compound can be readily modified to tune the electronic and steric properties of the molecule. The C-2 chlorine can be replaced by a variety of nucleophiles, as discussed in the Buchwald-Hartwig amination and nucleophilic substitution sections. organic-chemistry.orglibretexts.org
The ester group at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This alcohol can be further functionalized, for example, by conversion to a chloroethyl group. google.com
C-2 Position: The primary site for functionalization is the C-2 position, where the chlorine atom can be displaced by a wide array of nucleophiles through cross-coupling or SNAr reactions. wikipedia.orglibretexts.org
C-4 Position: The ethyl carboxylate group at the C-4 position is a versatile handle for further modifications. It can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or reduced to the corresponding alcohol. This alcohol can be further elaborated, for instance, through chlorination with thionyl chloride to yield a 4-(2-chloroethyl) derivative. google.com
C-5 Position: While the C-5 position is not directly functionalized in the starting material, it can be activated for subsequent reactions. For example, electrophilic substitution reactions could potentially occur at this position under specific conditions, although this is less common than reactions at the C-2 and C-4 positions. Derivatization at the C-5 position often requires starting from a different thiazole precursor.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of Ethyl 2-chlorothiazole-4-carboxylate is anticipated to exhibit distinct signals corresponding to the different types of protons in its structure: the ethyl group and the thiazole (B1198619) ring proton.
Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals. A triplet signal is expected for the methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons are expected to appear as a quartet due to coupling with the methyl protons.
Thiazole Ring Proton: The heterocyclic thiazole ring contains a single proton at the C5 position. This proton is expected to produce a singlet in the aromatic region of the spectrum, as it has no adjacent protons to couple with.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity |
|---|---|---|
| CH₃ (Ethyl) | ~1.4 | Triplet (t) |
| CH₂ (Ethyl) | ~4.4 | Quartet (q) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to each unique carbon atom in the structure. The presence of the electronegative chlorine atom and the thiazole ring's heteroatoms (nitrogen and sulfur) influences the chemical shifts of the ring carbons.
Ethyl Group Carbons: The methyl (CH₃) and methylene (CH₂) carbons of the ethyl group will appear in the upfield (aliphatic) region of the spectrum.
Thiazole Ring Carbons: The three carbons of the thiazole ring (C2, C4, and C5) will resonate at different chemical shifts. The C2 carbon, bonded to the electronegative chlorine atom, is expected to be significantly downfield. The C4 carbon, attached to the carboxylate group, will also be downfield.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is characteristically found in the most downfield region of the spectrum, typically between 160-180 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ) ppm |
|---|---|
| C H₃ (Ethyl) | ~14 |
| C H₂ (Ethyl) | ~62 |
| C5 (Thiazole) | ~129 |
| C4 (Thiazole) | ~147 |
| C2 (Thiazole) | ~152 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group.
A key feature is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group of the ester, typically appearing in the range of 1750-1680 cm⁻¹. libretexts.org Another significant absorption is from the C-O single bond stretching of the ester group, which is generally observed between 1300 and 1000 cm⁻¹. libretexts.orgspectroscopyonline.com
Table 3: Principal IR Absorption Bands Expected for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | ~1725 |
| Ester C-O | C-O Stretch | ~1250 |
| Thiazole Ring | C=N Stretch | ~1540 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. The monoisotopic mass of this compound (C₆H₆ClNO₂S) is 190.9808 Da. uni.lu HRMS analysis would be expected to confirm this precise mass.
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. While specific experimental LCMS data for this compound is not detailed in the available literature, this technique is commonly used to confirm the identity and purity of synthetic intermediates like this compound. The mass spectrometer would detect the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. Predicted m/z values for common adducts have been calculated. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₇ClNO₂S]⁺ | 191.98805 |
| [M+Na]⁺ | [C₆H₆ClNNaO₂S]⁺ | 213.96999 |
| [M+NH₄]⁺ | [C₆H₁₀ClN₃O₂S]⁺ | 209.01459 |
Data sourced from predicted values. uni.lu
X-ray Crystallography and Structural Analysis
For instance, the crystal structure of a related compound, Ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole-3-carboxylate, was solved using single-crystal X-ray diffraction. researchgate.net The data obtained from such an analysis allows for the precise determination of the crystal system, space group, and unit cell dimensions. This information is fundamental to building a complete picture of the molecule's solid-state structure.
Below is an example of the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment on a related thiazole derivative.
| Parameter | Example Value (for a related thiazole derivative researchgate.net) |
|---|---|
| Chemical Formula | C20H17ClN2O2S |
| Formula Weight | 384.87 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9049 (8) |
| b (Å) | 8.9275 (10) |
| c (Å) | 12.3564 (11) |
| α (°) | 88.434 (8) |
| β (°) | 83.536 (7) |
| γ (°) | 66.201 (10) |
| Volume (ų) | 892.90 (15) |
| Z | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Note: The data presented is for an examplary, more complex thiazole derivative and not for this compound itself. researchgate.net
The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are critical in determining the physical properties of a solid, such as its melting point and solubility. In the crystal structures of thiazole derivatives, interactions such as hydrogen bonds and π-π stacking are commonly observed.
For example, in the crystal structure of Ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole-3-carboxylate, weak aromatic π–π stacking interactions are observed between the phenyl and pyrimidine (B1678525) rings, with a centroid-centroid separation of 3.666 (2) Å. researchgate.net Other thiazole-containing structures exhibit different packing motifs; some are stabilized by a combination of N—H⋯N and C—H⋯N hydrogen bonds that form helical chains, which are then connected by other interactions like C—H⋯O hydrogen bonds and π-π interactions between carbonyl groups and thiazole rings.
These interactions dictate how molecules orient themselves relative to one another, leading to the formation of stable, three-dimensional lattices. The specific nature and geometry of these interactions can be thoroughly analyzed from the solved crystal structure.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical properties, including stability, melting point, and dissolution rate. This is of particular importance in the pharmaceutical industry, where the polymorphic form of an active ingredient can affect its bioavailability.
The structural implications of polymorphism are profound; different crystal packing arrangements and intermolecular interactions result in distinct crystal lattices for each polymorph. At present, there are no specific polymorphism studies available in the surveyed literature for this compound. The investigation of potential polymorphs would be a valuable area of future research to fully characterize the solid-state properties of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique extensively used in synthetic chemistry to monitor the progress of a reaction. researchgate.net It allows for the qualitative assessment of a reaction mixture by separating its components based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net
In the synthesis of thiazole derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. researchgate.net For example, during the synthesis of various ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, TLC was used to determine the completion of the reaction. researchgate.net The process involves spotting a small amount of the reaction mixture onto a TLC plate at different time intervals and developing the plate in an appropriate solvent system.
The choice of the mobile phase is crucial for achieving good separation. A common solvent system used for related aminothiazole derivatives is a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.net After development, the separated spots can be visualized under UV light or by using a staining agent. The relative position of a spot is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, a chemist can effectively monitor the reaction's progress toward completion.
| Application | Technique | Details | Reference |
|---|---|---|---|
| Reaction Monitoring | TLC | Used to monitor the consumption of reactants in the synthesis of N-alkylated and N-benzylated thiazole-4-carboxylates. | researchgate.net |
| Purity Check | TLC | Used to ensure the purity of synthesized 2-aminothiazole-4-carboxylate Schiff bases using an ethyl acetate: petroleum ether solvent system. | researchgate.net |
| Synthesis Confirmation | TLC | Employed to assess the progress of cyclization reactions to form thiazole rings. | researchgate.net |
Biomedical and Agrochemical Research Applications
Pharmaceutical and Medicinal Chemistry Applications
In the realm of pharmaceutical and medicinal chemistry, the thiazole (B1198619) scaffold is a well-established pharmacophore present in numerous approved drugs. Ethyl 2-chlorothiazole-4-carboxylate provides a key starting material for the development of novel therapeutic agents across various disease areas. chemimpex.com
The thiazole ring is a fundamental component in medicinal chemistry, and this compound is a valuable precursor for its incorporation into new molecular entities. chemimpex.com Researchers utilize this compound to construct libraries of thiazole derivatives for screening against various biological targets. Its utility is demonstrated in the synthesis of compounds for treating a range of conditions, including bacterial infections and certain cancers. chemimpex.com The chlorinated thiazole moiety is particularly noted for enhancing biological activity, making it a desirable feature in drug design. chemimpex.com The development of 2-aminothiazole (B372263) derivatives, for which this compound can be a precursor, has led to clinically important drugs like Dasatinib (B193332), an anticancer agent. nih.gov
Derivatives synthesized from thiazole carboxylates have demonstrated significant potential in oncology research. The 2-aminothiazole scaffold, in particular, is a core component of several anticancer drugs. nih.gov Research has shown that modifying the ethyl 2-substituted-aminothiazole-4-carboxylate structure can lead to compounds with potent and selective activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers. nih.gov
For instance, El-Subbagh et al. prepared a series of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives and evaluated their antitumor activity. One compound in this series showed notable activity against the RPMI-8226 leukemia cell line with a GI₅₀ (50% growth inhibition) value of 0.08 µM. nih.gov Another study highlighted that specific substitutions on the thiazole ring, such as an aromatic group, improved the broad-spectrum antitumor activity against the NCI's 60 human tumor cell line panel. nih.govresearchgate.net
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Type | Cancer Cell Line | Activity Metric | Result | Source |
|---|---|---|---|---|
| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative | Leukemia (RPMI-8226) | GI₅₀ | 0.08 µM | nih.gov |
| 2,4-disubstituted thiazole derivative | Broad Spectrum (NCI-60 Panel) | GI₅₀ (MG-MID) | 38.3 µM | nih.gov |
The thiazole nucleus is a key feature in many compounds investigated for their antimicrobial and antifungal properties. This compound serves as a foundational structure for synthesizing derivatives with potential therapeutic applications against microbial infections. ontosight.airesearchgate.net
Studies have explored various substituted thiazole derivatives, revealing that many possess inhibitory effects, particularly against Gram-positive bacteria. researchgate.netkau.edu.sa In one study, a series of 2,4,5-trisubstituted thiazoles were synthesized and screened. The derivative designated 12f, which contained a 4-fluorophenyl moiety, demonstrated a broad spectrum of antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Bacillus Cereus, as well as moderate antifungal activity against Candida albicans. kau.edu.sa Another study synthesized a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and found several compounds to be promising antioxidant and antimicrobial agents. nih.gov Chloro-substituted thiazolidinone derivatives have also shown significant growth inhibition against tested bacterial and fungal strains. nanobioletters.com
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Microbial Strain | Activity Metric (MIC in µg/mL) | Source |
|---|---|---|---|
| Compound 12f (R = 4-F-C₆H₄) | S. aureus | 25 | kau.edu.sa |
| Compound 12f (R = 4-F-C₆H₄) | B. subtilis | 6.25 | kau.edu.sa |
| Compound 12f (R = 4-F-C₆H₄) | B. Cereus | 50 | kau.edu.sa |
Thiazole derivatives have been a focus of research for developing new anti-inflammatory and analgesic agents. The core structure is present in established anti-inflammatory drugs like Meloxicam. frontiersin.org Research has explored compounds derived from or related to this compound for their potential to modulate inflammatory pathways.
A study in 1982 investigated a thiazole compound, 2-(4-chlorophenyl)-thiazol-4-ylacetate of ethyl, for its anti-inflammatory effects in an experimental model where inflammation involved the labilization of lysosome membranes. nih.gov More recent studies have synthesized novel thiazole derivatives and tested their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX). frontiersin.orgresearchgate.net For example, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be potent inhibitors of the COX/LOX pathways and showed significant anti-inflammatory and analgesic activity in animal models. frontiersin.orgresearchgate.net
This compound and its derivatives are utilized in biochemical research to probe enzyme interactions and elucidate metabolic pathways. chemimpex.com The thiazole scaffold can interact with various enzymes, and by modifying the substituents on the ring, researchers can develop specific inhibitors or probes.
Molecular docking studies have been employed to understand how these compounds bind to the active sites of enzymes. For instance, docking studies have supported the ability of certain thiazole derivatives to bind to the COX-2 enzyme, providing a rationale for their anti-inflammatory activity. researchgate.netfrontiersin.org This line of research is crucial for understanding the biochemical mechanisms of action and for the rational design of more potent and selective enzyme inhibitors.
A significant application of derivatives of this compound has been found in the field of regenerative medicine and stem cell research. Specifically, a derivative named ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, also known as O4I2, was identified as a potent small molecule inducer of Oct3/4 expression. nih.govmdc-berlin.de
Oct3/4 (octamer-binding transcription factor 4) is a master regulator gene essential for maintaining the pluripotency of embryonic stem cells. The ability to induce its expression in somatic cells is a cornerstone of reprogramming them into induced pluripotent stem cells (iPSCs). nih.govmdc-berlin.de The discovery of O4I2 and its derivatives through high-throughput screening campaigns provides a valuable chemical tool for generating iPSCs, which circumvents the risks associated with viral transduction methods. nih.gov This makes these thiazole compounds highly valuable for advancing clinical applications of iPSCs. nih.govmdc-berlin.de
Agrochemical Research and Pesticide Development
This compound serves as a significant building block in the development of novel agrochemicals. Its thiazole ring, substituted with a chlorine atom and a carboxylate group, provides a versatile scaffold for the synthesis of compounds with potent biological activities. Researchers in agrochemical science utilize this compound as a key intermediate to create more complex molecules designed to protect crops from various pests and diseases. The presence of the chlorinated thiazole moiety is often associated with enhanced biological efficacy, making it a focal point in the design of new fungicidal and herbicidal agents. chemimpex.com
The core structure of this compound is integral to the synthesis of various derivatives with demonstrated fungicidal and herbicidal properties. While the compound itself is primarily a precursor, its structural motifs are found in active agrochemical compounds.
In the realm of fungicidal development, the thiazole nucleus is a well-established toxophore. For instance, research into isothiazole–thiazole derivatives has yielded compounds with significant fungicidal activity against various plant pathogens. nih.gov One study detailed the synthesis of a series of isothiazole–thiazole derivatives, which, although not directly synthesized from this compound, share the core thiazole structure. These derivatives exhibited potent in vivo anti-oomycete activity. nih.gov
Similarly, the 2-chlorothiazole (B1198822) moiety is a key component in the design of novel herbicides. A study on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally related to derivatives of this compound, demonstrated significant herbicidal activity. These compounds act as inhibitors of the photosystem II (PSII) electron transport chain in plants. nih.gov The research highlighted that the presence and position of the chloro-substituted thiazole ring were crucial for their herbicidal efficacy.
The following table summarizes the fungicidal and herbicidal potential of compounds structurally related to this compound.
| Compound Class | Application | Mechanism of Action | Target Organisms/Weeds |
| Isothiazole–thiazole derivatives | Fungicidal | Acts on oxysterol-binding protein (OSBP) | Oomycetes like Pseudoperonospora cubensis and Phytophthora infestans nih.gov |
| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates | Herbicidal | Inhibition of Photosystem II (PSII) electron transport | Broadleaf weeds and grasses nih.gov |
The structural framework of this compound is a cornerstone for creating molecules that inhibit the growth of a wide array of agricultural pests and pathogens. The development of derivatives often focuses on enhancing their ability to disrupt essential biological processes in the target organisms.
In fungicidal research, derivatives incorporating the thiazole ring have shown to be effective against challenging agricultural fungi. For example, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their arylidene derivatives have been synthesized and tested, revealing significant fungicidal effects against several agricultural fungi. mdpi.com While not direct derivatives, these compounds underscore the importance of the thiazole scaffold in antifungal agent development.
Research has also explored the synthesis of novel thiazolyl hydrazine (B178648) derivatives, which have demonstrated potent antifungal activity. semanticscholar.org One particular compound from this class exhibited excellent efficacy against Botrytis cinerea and Gibberella zeae, with EC50 values significantly lower than some commercial fungicides. semanticscholar.org These findings emphasize the potential of the thiazole framework, accessible from precursors like this compound, in creating new and effective fungicides.
The table below presents findings on the inhibition of pathogen growth by derivatives containing the thiazole chemical structure.
| Derivative Class | Target Pathogen | Inhibitory Activity (EC50) | Reference Compound(s) |
| Thiazolyl hydrazine derivative (Compound 3l) | Botrytis cinerea (B. d.) | 0.59 µg/mL | Fluopyram, Boscalid, Hymexazol, Carbendazim semanticscholar.org |
| Thiazolyl hydrazine derivative (Compound 3l) | Gibberella zeae (G. s.) | 0.69 µg/mL | Fluopyram, Boscalid, Hymexazol, Carbendazim semanticscholar.org |
| Isothiazole–thiazole derivative (Compound 6u) | Pseudoperonospora cubensis | 0.046 mg L⁻¹ | Not specified nih.gov |
| Isothiazole–thiazole derivative (Compound 6u) | Phytophthora infestans | 0.20 mg L⁻¹ | Not specified nih.gov |
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Docking studies on derivatives of Ethyl 2-chlorothiazole-4-carboxylate have been performed to explore their potential as inhibitors of various enzymes. For instance, a series of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates were synthesized and docked against selected protein targets. The results, summarized in the table below, highlight the binding energies of the most promising compounds.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Ethyl 2-(2-benzylidene-1-methylhydrazinyl)thiazole-4-carboxylate | Tyrosinase | -7.8 |
| Ethyl 2-(1-ethyl-2-(4-nitrobenzylidene)hydrazinyl)thiazole-4-carboxylate | Urease | -8.2 |
| Ethyl 2-(2-(4-chlorobenzylidene)-1-propylhydrazinyl)thiazole-4-carboxylate | Carbonic Anhydrase II | -9.1 |
In another study, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were investigated as potential antiviral agents. Molecular docking simulations against the main protease (Mpro) of SARS-CoV-2 revealed that some derivatives exhibited strong binding affinities, suggesting their potential as inhibitors of viral replication.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and properties of molecules. Methods such as Density Functional Theory (DFT) provide insights into molecular orbitals, charge distribution, and reactivity, which are crucial for understanding the chemical behavior of a compound.
For a series of thiazole (B1198619) derivatives, DFT calculations have been utilized to determine key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-amino-4-(p-tolyl)thiazole | -5.54 | -0.87 | 4.67 |
| 2-methoxy-1,3-thiazole | -6.27 | -0.45 | 5.82 |
| thiazole-4-carboxaldehyde | -7.44 | -1.98 | 5.46 |
These calculations help in understanding the electronic properties that may influence the biological activity of these compounds.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their biological activity and reduce side effects. By systematically modifying the chemical structure of a molecule and assessing the impact on its activity, researchers can identify key structural features responsible for its pharmacological effects.
For thiazole derivatives, including those related to this compound, SAR studies have provided valuable insights. For example, in a series of antimicrobial thiazole derivatives, it was observed that the nature and position of substituents on the thiazole ring significantly influence their potency. The presence of an ethyl carboxylate group at position 4 has been shown to modulate the antimicrobial activity.
In another study focusing on the antiglycation properties of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates, SAR analysis revealed that the substitution pattern on the arylidene moiety plays a crucial role in their inhibitory activity. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring led to variations in their antiglycating potential, with some derivatives showing significantly higher activity than the standard drug, aminoguanidine. nih.gov
Furthermore, investigations into thiazole derivatives as c-Met kinase inhibitors for cancer treatment have demonstrated that modifications at the C2 and C4 positions of the thiazole ring can dramatically alter their inhibitory potency. nih.gov For instance, replacing a thiadiazole carboxamide with a thiazole carboxamide at a specific position resulted in enhanced activity. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of thiazole (B1198619) derivatives, including Ethyl 2-chlorothiazole-4-carboxylate, is an area of continuous innovation. Traditional methods are being challenged by the need for more efficient, cost-effective, and environmentally friendly processes. Future research is focused on several promising strategies:
Green Chemistry Approaches: Significant efforts are being made to develop greener synthetic routes. This includes the use of water as a solvent, catalyst-free reactions, and the application of recyclable catalysts like 1,4-diazabicyclo[2.2.2]-octane (DABCO). bepls.com These methods aim to reduce hazardous waste and energy consumption. bepls.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. For the synthesis of 2-aminothiazoles, microwave conditions have been shown to drastically reduce reaction times, sometimes from hours to minutes, while improving yields. bepls.com
Transition-Metal Catalysis: Palladium-catalyzed direct arylation offers an efficient way to functionalize the thiazole ring under low catalyst concentrations. organic-chemistry.org Similarly, copper-catalyzed reactions are being used for the arylation of heterocycle C-H bonds, expanding the toolkit for creating diverse thiazole derivatives. organic-chemistry.org
These evolving methodologies promise to make the synthesis of this compound and its analogs more sustainable and accessible for various applications.
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
This compound serves as a versatile building block for creating a wide array of biologically active molecules. chemimpex.com The design of advanced derivatives is a major research focus, driven by the need for new therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological effects. nih.govijper.org
Key strategies include:
Hybrid Molecule Synthesis: Combining the thiazole moiety with other known pharmacologically active heterocycles, such as pyrazoline or benzimidazole, is a popular approach to create hybrid compounds with potentially synergistic or enhanced activities. nih.govmdpi.com
Functional Group Modification: Researchers systematically alter the substituents on the thiazole ring to optimize bioactivity. For instance, studies on morpholine-derived thiazoles have shown that adding electron-withdrawing groups like a nitro group can significantly enhance inhibitory activity against enzymes like carbonic anhydrase. nih.gov
Target-Specific Design: Derivatives are being specifically designed to interact with particular biological targets. For example, a derivative, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of the transcription factor Oct3/4, which is crucial for generating induced pluripotent stem cells (iPSCs). nih.gov
The table below summarizes selected research on advanced thiazole derivatives and their bioactivities.
| Derivative Type | Target/Activity | Key Findings |
| Thiazole-based tubulin inhibitors | Anticancer (Tubulin Polymerization Inhibition) | A thiazole-2-acetamide linker was used to create potent inhibitors, with activity dependent on the side arms attached at the 2-position. frontiersin.org |
| Morpholine-derived thiazoles | Carbonic Anhydrase-II Inhibition | The introduction of a para-nitrophenyl (B135317) group resulted in more potent compounds compared to unsubstituted or chloro-substituted analogs. nih.gov |
| Thiazolyl-thiourea derivatives | Antibacterial | Halogen-substituted derivatives, particularly those with 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups, showed promising efficacy against staphylococcal species. mdpi.comnih.gov |
| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Stem Cell Reprogramming | Identified as a lead structure (O4I2) that enforces the expression of the pluripotency master gene Oct3/4. nih.gov |
This table is generated based on available research data and is for illustrative purposes.
Deeper Mechanistic Investigations of Biological Activities
While many thiazole derivatives exhibit promising biological effects, a deeper understanding of their mechanisms of action is essential for their development as therapeutic agents. Future research will increasingly focus on elucidating the precise molecular interactions that underpin their bioactivity.
Current and future areas of investigation include:
Enzyme Inhibition Kinetics: For derivatives that target specific enzymes, detailed kinetic studies are performed to understand the nature of the inhibition (e.g., competitive, non-competitive) and to determine key parameters like the inhibition constant (Ki). For example, a potent morpholine-derived thiazole was found to exhibit concentration-dependent inhibition of carbonic anhydrase with a Ki value of 9.64 ± 0.007 μM. nih.govrsc.org
Target Identification and Validation: For compounds discovered through phenotypic screening, identifying the specific molecular target is a critical next step. This can involve techniques like affinity chromatography and proteomics.
Cellular Pathway Analysis: Researchers are investigating how these compounds affect cellular signaling pathways. For instance, some anticancer thiazole derivatives have been shown to cause mitochondrial depolarization and DNA fragmentation, indicating an induction of apoptosis. ijper.org
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new thiazole derivatives. In silico techniques allow researchers to predict the properties and activities of virtual compounds, thereby prioritizing the most promising candidates for synthesis and laboratory testing. nih.govresearchgate.net
This integrated approach involves:
Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein, such as an enzyme. It helps predict binding affinity and orientation, providing insights into the mechanism of action. ijper.orgnih.gov Docking studies have been used to understand how thiazole-sulfonamide derivatives bind to the zinc ion in the active site of carbonic anhydrase. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a compound and its target over time, helping to assess the stability of the binding and conformational changes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives. nih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, optimized geometry, and other molecular properties of the synthesized compounds, which can be correlated with their experimental behavior. researchgate.net
This combination of computational prediction and experimental validation creates a more efficient and rational drug design cycle, reducing the time and cost associated with discovering new bioactive molecules. nih.gov
Potential in Materials Science and Specialty Chemicals
Beyond their biomedical applications, this compound and related thiazole compounds are gaining significant attention in materials science. chemimpex.com Their unique electronic and optical properties make them valuable building blocks for advanced functional materials. kuey.net
Emerging applications include:
Organic Electronics: Thiazole is considered an electron-accepting heterocycle, a desirable property for organic semiconductors. researchgate.net Thiazole-based polymers and small molecules are being extensively developed for use in:
Organic Field-Effect Transistors (OFETs): These materials exhibit excellent charge transport properties. kuey.netresearchgate.net
Organic Photovoltaics (OPVs) / Solar Cells: Thiazoles can improve the efficiency of organic solar cells. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Thiazole-containing polymers are promising for applications in LEDs. kuey.net
Specialty Polymers and Coatings: The thiazole moiety can be incorporated into polymers to create specialty materials with enhanced durability and resistance to environmental degradation. chemimpex.com
Fluorescent Dyes and Sensors: The conjugated structure of certain thiazole derivatives gives rise to fluorescent properties. These have been employed in the production of dyes and have been investigated as chemical sensors, for example, in the detection of hazardous compounds like hydrazine (B178648). kuey.netresearchgate.net
The rigid, planar structure of fused systems like thiazolo[5,4-d]thiazole (B1587360) is particularly appealing as it enables efficient intermolecular π–π stacking, which is crucial for charge transport in organic semiconductors. rsc.org Research into ladder-type thiazole-fused S,N-heteroacenes is creating a new class of polymeric semiconductors with good thermal properties and charge carrier mobility. rsc.org
Q & A
Q. What are the key synthetic routes for Ethyl 2-chlorothiazole-4-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling mthis compound with tetrahydroisoquinoline derivatives using cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 50°C yields ester intermediates, which are hydrolyzed to the target compound . Optimization involves controlling reaction temperature (50–100°C), solvent choice (DMA for polar aprotic conditions), and catalyst loading. Purity is typically verified via HPLC or NMR.
Q. What safety protocols are critical when handling this compound?
Avoid skin/eye contact and inhalation. Use nitrile gloves inspected for integrity, flame-retardant lab coats, and fume hoods. Store refrigerated in airtight containers to prevent moisture absorption and electrostatic buildup. Incompatible with strong oxidizers; spills should be neutralized with inert adsorbents .
Q. How can structural analogs of this compound be designed to study reactivity trends?
Replace the chlorine substituent with bromine (e.g., Ethyl 2-bromothiazole-4-carboxylate, CAS 100367-77-9) or modify the ester group (e.g., Methyl 2-aminothiazole-4-carboxylate, CAS 118452-04-3). Reactivity differences are assessed via comparative kinetic studies or computational analyses (e.g., Fukui function calculations) .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use / NMR to confirm ester and thiazole moieties. IR spectroscopy identifies C=O (1720–1700 cm) and C-Cl (750–550 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₆ClNO₂S, MW 193.64) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Conceptual density functional theory (DFT) reveals the chlorine atom’s electrophilic character, with localized electron density at the thiazole ring’s C-2 position. Fukui functions () predict nucleophilic attack sites, guiding regioselective modifications (e.g., Suzuki coupling at C-5) .
Q. What role does this compound play in medicinal chemistry scaffold design?
It serves as a precursor for BCL-XL antagonists. Coupling with tetrahydroisoquinoline derivatives via ester hydrolysis yields carboxylate intermediates, which improve binding affinity (IC₅₀ values <100 nM). Structural analogs are screened via X-ray crystallography (SHELX refinement) to validate target engagement .
Q. How can computational modeling predict the solvation effects on this compound’s stability?
Solvent-aware DFT simulations (e.g., COSMO-RS) model polarity effects. Polar solvents (DMA, DMF) stabilize the ester group via hydrogen bonding, while nonpolar solvents (toluene) may accelerate Cl⁻ dissociation. MD simulations further assess conformational stability .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
Compare catalyst systems (e.g., Cs₂CO₃ vs. K₂CO₃), solvent purity, and reaction scales. Kinetic studies under inert atmospheres (N₂/Ar) minimize side reactions. Conflicting data may arise from residual moisture or competing pathways (e.g., ester hydrolysis vs. nucleophilic substitution) .
Q. How is X-ray crystallography applied to confirm the crystal structure of this compound complexes?
Single-crystal diffraction data collected at 100 K (Mo-Kα radiation) are refined using SHELXL. Key parameters: space group (e.g., P2₁/c), R-factor (<0.05), and hydrogen bonding networks. Structural validation via CCDC deposition ensures reproducibility .
Q. What metabolic pathways are hypothesized for this compound in biological systems?
Esterases likely hydrolyze the ethyl group to 2-chlorothiazole-4-carboxylic acid, followed by glutathione conjugation at the chlorine site. In vitro assays (hepatocyte microsomes) and LC-MS/MS track metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
